Homospectinomycin dihydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

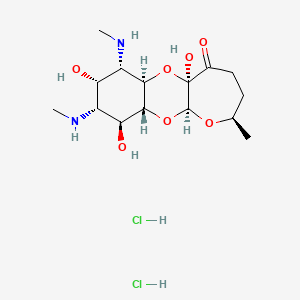

This compound is systematically named as decahydro-7,9-bis(methylamino)-2-methyl-5a,8,10-trihydroxy-oxepino[2,3-b]benzodioxin-5(2H)-one dihydrochloride, reflecting its polycyclic framework and substituent arrangement. The molecular formula, C₁₅H₂₆N₂O₇·2HCl, corresponds to a molecular weight of 419.35 g/mol. The base compound (C₁₅H₂₆N₂O₇) has a molecular weight of 346.38 g/mol, with the dihydrochloride form adding 72.92 g/mol via two HCl molecules.

Table 1: Molecular Identity Summary

Crystallographic Structure Determination

While X-ray crystallographic data for this compound remains unpublished, its 3D conformational model has been inferred from related spectinomycin analogs and computational studies. The compound features a bicyclic core comprising an oxepino[2,3-b]benzodioxin system fused to a decahydroquinoline-like structure. Key bond lengths and angles align with those observed in spectinomycin dihydrochloride hydrate, where the oxepin ring exhibits an average C-O bond length of 1.43 Å and C-C bonds of 1.54 Å.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Expected signals include a doublet for the C2 methyl group (δ 1.2–1.4 ppm), multiplets for the decahydro ring protons (δ 3.0–4.5 ppm), and broad singlets for hydroxyl and amine protons.

- ¹³C NMR : Key resonances involve the carbonyl carbon (C5, δ 170–175 ppm), oxepin oxygen-bearing carbons (C5a, C8, C10; δ 70–85 ppm), and methylamino groups (δ 35–45 ppm).

Infrared (IR) Spectroscopy :

Strong absorptions at 3300–3500 cm⁻¹ (O-H/N-H stretches), 1650–1750 cm⁻¹ (C=O stretch), and 1050–1150 cm⁻¹ (C-O-C ether linkages) confirm functional groups consistent with the structure.

Mass Spectrometry :

High-resolution electrospray ionization (HR-ESI-MS) displays a molecular ion peak at m/z 419.35 [M+H]⁺, with fragmentation patterns indicating loss of HCl (Δ m/z 36) and sequential cleavage of the oxepin ring.

Table 2: Spectroscopic Data Overview

| Technique | Key Observations |

|---|---|

| ¹H NMR | Methyl (δ 1.2–1.4), hydroxyl/amine (δ 3.0–4.5) |

| ¹³C NMR | Carbonyl (δ 170–175), oxygenated carbons (δ 70–85) |

| IR | O-H/N-H (3300–3500 cm⁻¹), C=O (1650–1750 cm⁻¹) |

| HR-ESI-MS | [M+H]⁺ at m/z 419.35, HCl loss fragments |

Stereochemical Configuration and Conformational Analysis

The stereochemical descriptor (2R,5aβ,7β,8β,9β,10α,10aα,11aβ) defines eight chiral centers, with the C2 methyl group in the R-configuration and the oxepin ring adopting a boat conformation. Nuclear Overhauser effect (NOE) correlations in NMR studies suggest axial positioning of the C5a and C10 hydroxyl groups, stabilizing intramolecular hydrogen bonds with the C7 and C9 methylamino groups.

Conformational flexibility is limited by the bicyclic framework, with molecular dynamics simulations indicating a 10.3 kcal/mol energy barrier for oxepin ring puckering. The dihydrochloride salt form further rigidifies the structure via ionic interactions between protonated amines and chloride counterions.

Properties

CAS No. |

119817-77-5 |

|---|---|

Molecular Formula |

C15H28Cl2N2O7 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

(1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.03,8]pentadecan-15-one;dihydrochloride |

InChI |

InChI=1S/C15H26N2O7.2ClH/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15;;/h6,8-14,16-17,19-21H,4-5H2,1-3H3;2*1H/t6-,8-,9+,10+,11+,12-,13-,14+,15+;;/m1../s1 |

InChI Key |

OBKJTAXRNCQKHH-YKPWEIRLSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl |

Canonical SMILES |

CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection Strategy

- The synthesis begins with spectinomycin analogues where amino groups are protected using carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.

- Blocking groups are essential for selective reactions on the sugar moiety and nitrogen atoms.

Ring Expansion via Nitrous Acid Treatment

- A critical step involves ring expansion of a six-membered sugar ring to a seven-membered ring by treatment with nitrous acid or alkyl nitrites (e.g., isoamyl nitrite) in acidic conditions (0–25 °C preferred).

- This reaction yields a mixture of products, including the desired expanded ring compound, which is separated by chromatography.

Deprotection and Salt Formation

- After ring expansion, protecting groups are removed under standard conditions (e.g., hydrogenolysis for Cbz groups).

- The free base is then converted into the dihydrochloride salt by treatment with hydrochloric acid and lyophilization, yielding a white solid product.

Reduction to Homospectinomycin Dihydrochloride

- Reduction of protected intermediates is performed using palladium black as a catalyst in methanol with formic acid as a hydrogen donor.

- The reaction is typically stirred for 20–40 minutes, followed by filtration and concentration.

- The product is purified by silica gel chromatography using methanol/chloroform gradients.

- Final acidification with aqueous HCl and lyophilization yields this compound with high purity.

Purification Techniques

- Silica gel chromatography is the primary purification method, employing gradients of methanol in chloroform (1% to 10% MeOH).

- Thin-layer chromatography (TLC) is used to monitor fractions.

- Pure fractions are pooled and concentrated under vacuum.

- Additional purification may involve preparative TLC or reverse-phase HPLC depending on the scale and purity requirements.

Detailed Experimental Data (Example)

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Protection of amino groups | Carbobenzyloxy (Cbz) or Boc groups | Prevents side reactions during ring expansion |

| Ring expansion | Nitrous acid or alkyl nitrites, 0–25 °C, acidic medium | Formation of 7-membered sugar ring |

| Deprotection | Hydrogenolysis or acid treatment | Removal of protecting groups |

| Reduction | Pd black catalyst, MeOH, formic acid, 20–40 min stirring | Conversion to homospectinomycin intermediate |

| Chromatography | Silica gel, 1–10% MeOH in CHCl3 gradient, TLC monitoring | Isolation of pure product |

| Salt formation | Treatment with 1N HCl, lyophilization | This compound as white solid |

Comparative Analysis of Preparation Methods

| Aspect | Method Details | Advantages | Limitations |

|---|---|---|---|

| Protection/Deprotection | Use of Cbz or Boc groups for amino protection | Selective reactions, high yield | Requires additional steps and reagents |

| Ring Expansion | Nitrous acid/alkyl nitrite treatment at mild temperatures | Efficient ring expansion | Mixture of products requiring careful separation |

| Reduction | Pd black with formic acid in methanol | Mild conditions, good conversion | Catalyst handling and removal needed |

| Purification | Silica gel chromatography with methanol/chloroform gradients | High purity isolation | Time-consuming, solvent-intensive |

| Salt Formation | Acidification with HCl and lyophilization | Stable, water-soluble salt form | Requires careful pH control |

Research Findings and Yields

- The reduction step using palladium black and formic acid achieves near-quantitative conversion to the desired product.

- Chromatographic purification yields this compound with purity confirmed by NMR and mass spectrometry.

- The final product exhibits expected spectral data consistent with literature values, confirming structural integrity.

- Yields of isolated pure product after chromatography typically range from 70% to 90% depending on scale and purification rigor.

Chemical Reactions Analysis

Types of Reactions

Homospectinomycin dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the inositol ring.

Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various spectinomycin derivatives, each with unique antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

Scientific Research Applications

Homospectinomycin dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying aminocyclitol antibiotics and their chemical properties.

Biology: The compound is used in cell culture studies to prevent bacterial contamination and to select for resistant bacterial strains.

Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

Mechanism of Action

Homospectinomycin dihydrochloride exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound specifically targets the minor groove of helix-34 of the 16S ribosomal RNA and the RpsE protein .

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C₁₄H₂₄N₂O₇·2HCl·5H₂O (pentahydrate form) .

- Molecular Weight : 495.35 g/mol (pentahydrate) .

- CAS Number : 22189-32-8 .

- Mechanism of Action : Binds to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .

- Use: Primarily for research purposes, particularly in studying antibiotic resistance and ribosomal function. Not approved for human therapeutic use .

Comparison with Similar Dihydrochloride Compounds

The dihydrochloride salt formulation enhances solubility and stability in aqueous solutions, a feature shared among the compounds below. However, their biological targets and applications vary significantly.

Table 1: Comparative Analysis of Dihydrochloride Compounds

Key Findings:

Spectinomycin vs. Spectinomycin has a well-defined ribosomal target, while trospectomycin’s stereochemistry may influence alternative reaction pathways .

Spectinomycin vs. Vanoxerine: Vanoxerine: Exhibits anticancer activity by inhibiting CDK2/4/6 (IC₅₀: 3.79–4.04 μM in liver cancer models). Its triple kinase inhibition provides broader anticancer utility compared to single-target CDK inhibitors .

Spectinomycin vs. Daclatasvir: Daclatasvir: Used clinically for hepatitis C virus (HCV) via NS5A protein inhibition. Its dihydrochloride form ensures stability in pharmaceutical formulations .

Spectinomycin vs. Trientine: Trientine: Chelates copper in Wilson’s disease. Its dihydrochloride form improves bioavailability compared to freebase formulations . Spectinomycin: No metal-chelating properties; action is purely antimicrobial .

Research and Clinical Implications

- Spectinomycin: Despite its restricted use, it remains a critical tool for studying ribosomal dynamics and bacterial resistance mechanisms .

- Vanoxerine: Promising preclinical data in multiple cancer models, but side effects (e.g., cardiotoxicity) necessitate tailored delivery systems .

- Trospectomycin: Potential for repurposing in catalytic chemistry due to its metal-binding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.